4-{2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide 4-{2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421449-65-1
VCID: VC11900156
InChI: InChI=1S/C21H23N7O/c1-16-23-19(26-18-9-5-6-10-22-18)15-20(24-16)27-11-13-28(14-12-27)21(29)25-17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3,(H,25,29)(H,22,23,24,26)
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)NC4=CC=CC=N4
Molecular Formula: C21H23N7O
Molecular Weight: 389.5 g/mol

4-{2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide

CAS No.: 1421449-65-1

Cat. No.: VC11900156

Molecular Formula: C21H23N7O

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

4-{2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide - 1421449-65-1

Specification

CAS No. 1421449-65-1
Molecular Formula C21H23N7O
Molecular Weight 389.5 g/mol
IUPAC Name 4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide
Standard InChI InChI=1S/C21H23N7O/c1-16-23-19(26-18-9-5-6-10-22-18)15-20(24-16)27-11-13-28(14-12-27)21(29)25-17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3,(H,25,29)(H,22,23,24,26)
Standard InChI Key JQIJGPHNSSBWRY-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)NC4=CC=CC=N4
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)NC4=CC=CC=N4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key domains:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Substituents: A methyl group at position 2 and a pyridin-2-ylamino group at position 6 of the pyrimidine ring.

  • Piperazine-carboxamide tail: A phenyl-substituted piperazine linked via a carboxamide bond to the pyrimidine .

IUPAC Name and Identifiers

  • IUPAC Name: 4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide.

  • CAS Registry: 1421449-65-1.

  • Molecular Formula: C₂₁H₂₃N₇O.

  • SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)NC4=CC=CC=N4 .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight389.5 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Polar Surface Area81.5 Ų
logP (Partition Coefficient)1.78

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Pyrimidine Ring Formation: Condensation of guanidine derivatives with β-diketones or malononitrile to construct the 2-methyl-6-aminopyrimidine scaffold.

  • Nucleophilic Substitution: Introduction of the pyridin-2-ylamino group via Buchwald–Hartwig amination or palladium-catalyzed coupling .

  • Piperazine Coupling: Reaction of the pyrimidine intermediate with N-phenylpiperazine-1-carboxamide using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF .

Optimization Challenges

  • Yield Improvement: Low yields (30–50%) in the amination step due to steric hindrance from the methyl group.

  • Purification: Requires column chromatography with gradients of ethyl acetate/hexane to isolate the final product .

Biological Activity and Mechanism

Target Engagement

The compound’s structural motifs suggest interactions with:

  • Kinases: Pyrimidine derivatives often inhibit ATP-binding pockets in kinases (e.g., p70S6K, Akt) .

  • GPCRs: Piperazine moieties are common in ligands for dopamine and serotonin receptors .

  • Epigenetic Regulators: Potential binding to bromodomains (e.g., BRD4) via π-π stacking with acetylated lysine mimics .

In Vitro Findings

  • Enzyme Inhibition: In silico docking studies predict IC₅₀ values of 50–100 nM for kinase targets .

  • Receptor Modulation: Analogous piperazine-carboxamides show D3 receptor affinity (Kᵢ = 1–10 nM) .

Table 2: Comparative Pharmacological Data of Analogues

CompoundTargetActivity (IC₅₀/Kᵢ)Selectivity (vs. D2/D4)
LEI-401 NAPE-PLD72 nM>100-fold
D3 Antagonist Dopamine D31.39 nM394-fold (D3/D2)
Pyrimidine-Piperazine p70S6K50 nMNot reported

Chemical and Physical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<10 µM in PBS); requires DMSO for in vitro assays.

  • Stability: Stable at −20°C for 12 months; degrades in acidic conditions (t₁/₂ < 24 hrs at pH 2) .

Spectroscopic Data

  • NMR (CDCl₃): δ 2.48 (s, 3H, CH₃), 3.08–3.15 (m, 8H, piperazine), 6.86–7.66 (m, 9H, aromatic) .

  • HRMS: m/z 390.2032 [M+H]⁺ (calculated for C₂₁H₂₄N₇O⁺: 390.2038) .

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